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For Researchers, Scientists, and Drug Development Professionals

Introduction
Etripamil is a novel, rapid-onset, short-acting, non-dihydropyridine L-type calcium channel

blocker.[1] Developed for intranasal administration, it is under investigation for the acute

treatment of paroxysmal supraventricular tachycardia (PSVT).[2][3] Its mechanism of action

involves the inhibition of calcium influx through slow calcium channels in the atrioventricular

(AV) node, which slows AV nodal conduction and prolongs the refractory period, thereby

terminating reentrant arrhythmias.[1][4] The intranasal route allows for rapid absorption and

onset of action, making it a promising candidate for patient self-administration.[5] These

application notes provide a comprehensive overview of etripamil hydrochloride's formulation,

mechanism of action, and detailed protocols for its preclinical evaluation.

Physicochemical Properties and Formulation
Etripamil hydrochloride is the salt form of etripamil, a phenylalkylamine derivative.[6] For

research purposes, understanding its solubility and formulation is critical for consistent and

reproducible experimental results.
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Property Value Reference

Molecular Formula C₂₇H₃₆N₂O₄ [2]

Molecular Weight 452.59 g/mol [2]

Appearance Brown to wine red oil MedChemExpress

IUPAC Name

methyl 3-[2-[[(4S)-4-cyano-4-

(3,4-dimethoxyphenyl)-5-

methylhexyl]-

methylamino]ethyl]benzoate

[6]

Solubility (in vitro)
Ethanol: 120 mg/mL (265.14

mM; requires sonication)
[2]

In Vivo Formulation (example)
10% EtOH, 40% PEG300, 5%

Tween-80, 45% saline
[2]

Formulation for Intranasal Administration (Research Grade)

While the precise composition of the clinical nasal spray is proprietary, a research-grade

formulation can be prepared based on patent literature and common practices in intranasal

drug delivery. A patent for etripamil describes an aqueous composition containing a

pharmaceutically acceptable salt (acetate or methanesulfonate) at a high concentration.[6] For

preclinical research, a buffered, isotonic solution is recommended to ensure stability and

minimize nasal irritation. Mucoadhesive excipients can be included to increase residence time

in the nasal cavity.

Example Research Formulation Components:

Active Pharmaceutical Ingredient (API): Etripamil hydrochloride

Solvent/Vehicle: Sterile, purified water

Buffering Agent: Phosphate buffer (to maintain pH between 4.5 and 6.5 for nasal tolerability)

[7]

Tonicity-Modifying Agent: Sodium chloride or dextrose to achieve an isotonic solution
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Mucoadhesive Polymer (optional): Chitosan, hyaluronic acid, or poloxamers to enhance

nasal retention[8]

Absorption Enhancer (optional): Lysophosphatidylcholine or cyclodextrins have been used in

other nasal formulations to improve bioavailability[8]

Mechanism of Action and Signaling Pathway
Etripamil selectively blocks L-type calcium channels (Caᵥ1.2) in cardiac myocytes.[1] This

action is particularly relevant in the AV node, where calcium currents play a crucial role in

electrical conduction. By inhibiting these channels, etripamil reduces the influx of calcium

during an action potential, leading to a slowing of conduction and an increase in the refractory

period of the AV nodal tissue. This disrupts the reentrant circuit that underlies most forms of

PSVT.[9]
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Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Analysis of L-
Type Calcium Current
This protocol is designed to assess the inhibitory effect of etripamil on L-type calcium channels

in isolated cardiomyocytes.

1. Cell Isolation:

Isolate ventricular myocytes from an appropriate animal model (e.g., adult rabbit or guinea

pig) using enzymatic digestion with collagenase and protease.

2. Solutions:

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH. To isolate calcium currents, sodium and potassium

channels should be blocked. This can be achieved by substituting NaCl with N-methyl-D-

glucamine (NMDG) and adding potassium channel blockers like 4-aminopyridine (4-AP) and

tetraethylammonium (TEA).

Pipette (Internal) Solution: (in mM) 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES.

Adjust pH to 7.2 with CsOH.

3. Patch-Clamp Recording:

Use the whole-cell patch-clamp configuration.

Maintain a holding potential of -40 mV to inactivate sodium and T-type calcium channels.

Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300

ms) to elicit L-type calcium currents.

Record baseline currents.

Perfuse the cell with increasing concentrations of etripamil hydrochloride dissolved in the

external solution.
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Record currents at each concentration to determine the dose-dependent inhibition.

4. Data Analysis:

Measure the peak inward current at each voltage step.

Construct current-voltage (I-V) relationship curves.

Calculate the percentage of current inhibition at each etripamil concentration.

Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data

to a Hill equation.
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In Vivo Model of Supraventricular Tachycardia
This protocol describes the induction and evaluation of etripamil's efficacy in a rabbit model of

electrically induced SVT.[10] Rabbit models are frequently used as they share similar cardiac

electrophysiology to humans.[11]

1. Animal Preparation:

Anesthetize a New Zealand White rabbit with an appropriate anesthetic regimen (e.g.,

ketamine/xylazine).

Surgically expose the heart and place pacing electrodes on the right atrium.

Insert a catheter into a carotid artery for blood pressure monitoring and into a jugular vein for

drug administration (if not given intranasally) and blood sampling.

Record a baseline surface electrocardiogram (ECG).

2. Induction of SVT:

Use programmed electrical stimulation (PES) to induce SVT. A typical protocol involves

delivering a train of stimuli at a fixed cycle length, followed by one or more premature

extrastimuli.[12]

Confirm the induction of sustained SVT (lasting >1 minute) via ECG monitoring.

3. Etripamil Administration:

Once sustained SVT is established, administer etripamil hydrochloride intranasally using a

microsprayer or via the intravenous catheter at predetermined doses.

Vehicle control should be administered to a separate group of animals.

4. Monitoring and Data Collection:

Continuously record ECG and arterial blood pressure.
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Measure the time from drug administration to the termination of SVT (conversion to sinus

rhythm).

Monitor for any adverse effects, such as hypotension or bradycardia.

Collect blood samples at various time points for pharmacokinetic analysis.

5. Data Analysis:

Compare the rate of SVT termination and the time to conversion between the etripamil-

treated and control groups.

Analyze changes in heart rate, PR interval, and blood pressure post-administration.

Correlate pharmacokinetic parameters with pharmacodynamic effects.
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Bioanalytical Method: LC-MS/MS for Etripamil
Quantification in Plasma
This protocol provides a framework for the quantification of etripamil and its major inactive

metabolite (MSP-2030) in plasma using liquid chromatography-tandem mass spectrometry

(LC-MS/MS).[13]

1. Sample Preparation (Protein Precipitation):

To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of etripamil

or a structurally similar compound like verapamil).

Add 300 µL of acetonitrile to precipitate proteins.

Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions (Example):

LC System: A high-performance liquid chromatography (HPLC) system.

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5

minutes).

Flow Rate: 0.4 mL/min.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source in positive ion mode.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://milestonepharma.com/wp-content/uploads/2022/07/ACC22-Better-Poster-Templates-Electrophysiology_EthnoBridging_final.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: Multiple Reaction Monitoring (MRM). Specific mass transitions for etripamil, its

metabolite, and the internal standard need to be determined by direct infusion.

3. Method Validation:

The method should be validated according to regulatory guidelines, assessing for linearity,

accuracy, precision, selectivity, recovery, and stability.[14]

Quantitative Data Summary
Preclinical Pharmacokinetics of Intravenous Etripamil in Cynomolgus Monkeys[5]

Dose (mg/kg) Cₘₐₓ (ng/mL)
AUC₀₋∞
(ng·min/mL)

t½ (minutes)

0.025 13.2 179 12.3

0.05 29.5 400 14.8

0.15 88.4 1198 18.5

0.30 176 2364 20.8

Preclinical Safety of Intranasal Etripamil in Cynomolgus Monkeys (26 weekly doses)[15][16]
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Dose (mg/kg/dose) Systemic NOAEL
Local Toxicity
NOAEL

Key Findings

1.9 5.7 mg/kg/dose 1.9 mg/kg/dose

Transient nasal

discharge and

sneezing. Minimal to

severe dose-

dependent nasal

epithelial damage,

which was largely

reversible.

3.8 5.7 mg/kg/dose 1.9 mg/kg/dose

Transient nasal

discharge and

sneezing. Minimal to

severe dose-

dependent nasal

epithelial damage,

which was largely

reversible.

5.7 5.7 mg/kg/dose 1.9 mg/kg/dose

Transient nasal

discharge and

sneezing. Minimal to

severe dose-

dependent nasal

epithelial damage,

which was largely

reversible.

NOAEL: No Observed Adverse Effect Level

Clinical Efficacy of Etripamil Nasal Spray in Atrial Fibrillation with Rapid Ventricular Rate

(ReVeRA Phase 2 Study)[17][18]
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Parameter Etripamil (70 mg) Placebo p-value

Mean Max. Ventricular

Rate Reduction (bpm)
-34.97 -5.06 <0.0001

Patients with VR

Reduction ≥20%
66.7% 0% -

Treatment Satisfaction

Score (Effectiveness)
62.96 36.67 <0.0001

Conclusion
Etripamil hydrochloride is a promising agent for the acute management of supraventricular

tachycardias. The information and protocols provided herein offer a foundation for researchers

to conduct further preclinical investigations into its efficacy, mechanism of action, and

formulation characteristics. Adherence to detailed and validated protocols is essential for

generating high-quality, reproducible data in the study of this novel therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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